molecular formula C6H14N2OS B13562461 Imino(Methyl)(piperiDin-4-yl)-l6-sulfanone

Imino(Methyl)(piperiDin-4-yl)-l6-sulfanone

Cat. No.: B13562461
M. Wt: 162.26 g/mol
InChI Key: SFNMHYRSABISHC-UHFFFAOYSA-N
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Description

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone is a synthetic compound that features a piperidine ring, a sulfanone group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Imino Group: The imino group can be introduced through reactions with amines or imines under controlled conditions.

    Attachment of the Sulfanone Group: The sulfanone group can be attached using sulfonyl chlorides or other sulfonylating agents.

Industrial Production Methods

Industrial production of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide share structural similarities with imino(methyl)(piperidin-4-yl)-lambda6-sulfanone.

    Sulfanone Compounds: Compounds like sulfanilamide and sulfanilic acid contain the sulfanone group and exhibit similar chemical properties.

Uniqueness

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

imino-methyl-oxo-piperidin-4-yl-λ6-sulfane

InChI

InChI=1S/C6H14N2OS/c1-10(7,9)6-2-4-8-5-3-6/h6-8H,2-5H2,1H3

InChI Key

SFNMHYRSABISHC-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCNCC1

Origin of Product

United States

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